molecular formula C11H6F5N5O B4649953 N-(2-allyl-2H-tetrazol-5-yl)-2,3,4,5,6-pentafluorobenzamide

N-(2-allyl-2H-tetrazol-5-yl)-2,3,4,5,6-pentafluorobenzamide

Cat. No. B4649953
M. Wt: 319.19 g/mol
InChI Key: NPWDUBDWUCBNBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-allyl-2H-tetrazol-5-yl)-2,3,4,5,6-pentafluorobenzamide, commonly known as 'PAT-048', is a novel small molecule compound that has gained significant attention in the field of medicinal chemistry. PAT-048 is a tetrazole-based compound that has been shown to exhibit potent and selective inhibition of protein kinase C (PKC) isozymes, making it a promising candidate for the development of new therapeutic agents.

Mechanism of Action

PAT-048 acts as a potent and selective inhibitor of N-(2-allyl-2H-tetrazol-5-yl)-2,3,4,5,6-pentafluorobenzamide isozymes, specifically targeting the conventional N-(2-allyl-2H-tetrazol-5-yl)-2,3,4,5,6-pentafluorobenzamide isoforms (α, β, and γ). By inhibiting these isoforms, PAT-048 disrupts the downstream signaling pathways that are involved in cell proliferation, differentiation, and survival. This ultimately leads to the induction of apoptosis and the inhibition of tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of PAT-048 have been extensively studied in both in vitro and in vivo models. In vitro studies have shown that PAT-048 inhibits the growth of cancer cells, induces apoptosis, and sensitizes cells to chemotherapy. In vivo studies have demonstrated that PAT-048 can inhibit tumor growth and metastasis in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using PAT-048 in lab experiments is its high selectivity for N-(2-allyl-2H-tetrazol-5-yl)-2,3,4,5,6-pentafluorobenzamide isozymes, which allows for more precise targeting of cellular signaling pathways. However, one limitation of using PAT-048 is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the development of PAT-048 as a therapeutic agent. One area of interest is the use of PAT-048 in combination with other chemotherapeutic agents to enhance their efficacy. Another potential direction is the development of PAT-048 derivatives with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of PAT-048 and its potential use in the treatment of other diseases beyond cancer.

Scientific Research Applications

PAT-048 has been extensively studied for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular disease. Its ability to selectively inhibit N-(2-allyl-2H-tetrazol-5-yl)-2,3,4,5,6-pentafluorobenzamide isozymes has been shown to have a significant impact on cellular signaling pathways, leading to alterations in cell growth, differentiation, and apoptosis.

properties

IUPAC Name

2,3,4,5,6-pentafluoro-N-(2-prop-2-enyltetrazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F5N5O/c1-2-3-21-19-11(18-20-21)17-10(22)4-5(12)7(14)9(16)8(15)6(4)13/h2H,1,3H2,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWDUBDWUCBNBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1N=C(N=N1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F5N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5,6-pentafluoro-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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